molecular formula C17H24O5 B103685 [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate CAS No. 18665-84-4

[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate

Cat. No.: B103685
CAS No.: 18665-84-4
M. Wt: 308.4 g/mol
InChI Key: IQAWVYINTAIBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gafrinin involves several steps, starting from naturally occurring precursors. The key steps include the formation of the lactone ring and the introduction of the sesquiterpenoid framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of gafrinin typically involves extraction from Geigeria africana, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate gafrinin in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups into the gafrinin molecule, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of gafrinin, and substituted analogs

Scientific Research Applications

    Chemistry: [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate serves as a model compound for studying sesquiterpenoid lactones and their chemical behavior.

    Biology: Research has shown that gafrinin exhibits biological activities, including anti-inflammatory and antimicrobial effects.

    Medicine: this compound is being investigated for its potential therapeutic applications, particularly in treating inflammatory diseases and infections.

    Industry: The unique properties of gafrinin make it a valuable compound in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of gafrinin involves its interaction with specific molecular targets and pathways. [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate is known to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules. This modulation leads to reduced inflammation and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate is similar to other sesquiterpenoid lactones, such as artemisinin and parthenolide. These compounds share structural features and biological activities.

Uniqueness

What sets gafrinin apart is its specific molecular structure, which confers unique properties and activities. Unlike other sesquiterpenoid lactones, gafrinin has a distinct lactone ring configuration and specific functional groups that contribute to its unique biological effects.

Properties

CAS No.

18665-84-4

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate

InChI

InChI=1S/C17H24O5/c1-9-7-16-14(11(3)17(20)22-16)6-5-13(9)15(19)8-10(2)21-12(4)18/h5,9-10,14-16,19H,3,6-8H2,1-2,4H3

InChI Key

IQAWVYINTAIBSH-UHFFFAOYSA-N

SMILES

CC1CC2C(CC=C1C(CC(C)OC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC=C1C(CC(C)OC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
Reactant of Route 2
Reactant of Route 2
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
Reactant of Route 3
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
Reactant of Route 4
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
Reactant of Route 5
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
Reactant of Route 6
Reactant of Route 6
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate

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